N-[3-(dimethylamino)propyl]acetamide
Overview
Description
N-[3-(dimethylamino)propyl]acetamide is a chemical compound with the CAS Number: 3197-19-1 and a molecular weight of 144.22 . It is typically a colorless to orange liquid .
Synthesis Analysis
The synthesis of this compound can be achieved through the amidation reaction between various esters and 3-(dimethylamino)-1-propylamine . A high catalytic activity of lead acetate has been determined in this reaction . The addition of small amounts of lead acetate leads to an increase in the amidation reaction rate, even for esters with a high steric factor .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H16N2O . The InChI code for this compound is 1S/C7H16N2O/c1-7(10)8-5-4-6-9(2)3/h4-6H2,1-3H3,(H,8,10) .Chemical Reactions Analysis
The amidation process of this compound is traditionally carried out in the presence of basic catalysts such as alkaline hydroxides and methylates . This reaction can also be catalyzed by super-basic catalysts, metals and metal–organic compounds, derivatives of organic acids, salts (especially metal chlorides), and enzymes .Physical and Chemical Properties Analysis
This compound is a colorless to orange liquid . It has a molecular weight of 144.22 and is stored at a temperature of +4°C .Scientific Research Applications
Biological Effects and Toxicology
Acetamide derivatives, including N-[3-(dimethylamino)propyl]acetamide, have commercial importance due to their varied biological effects on humans. These effects are both qualitative and quantitative among different chemicals within this category. The data on these chemicals, including their environmental toxicology, has expanded significantly, highlighting the biological consequences of exposure to these compounds (Kennedy, 2001).
Pharmacodynamic Properties and Therapeutic Efficacy
Analgesic Mechanisms
The analgesic effects of acetaminophen, one of the most commonly used agents for treating pain, involve complex metabolism leading to the formation of N-acylphenolamine (AM404), which acts on specific receptors in the brain and spinal cord. This mechanism of action is distinct and highlights the importance of metabolic pathways in the analgesic effects of compounds related to this compound (Ohashi & Kohno, 2020).
Environmental and Toxicity Considerations
The presence and environmental impact of pharmaceuticals, including acetaminophen and its derivatives, in natural water bodies have been a growing concern. These compounds, due to their widespread use and disposal, can transform into various intermediates, posing challenges for detection and adequate treatment technologies. This necessitates the development of effective strategies for their removal from the environment to mitigate potential toxic effects on human health and ecosystems (Vo et al., 2019).
Safety and Hazards
Future Directions
N-[3-(dimethylamino)propyl]acetamide has potential applications in various fields. For instance, fatty acid dimethylaminopropyl amides (FADMAPA) are used as blowing agents and surfactants, while short-chain amides (for example, this compound (DMAPAA)) are used as sodium channel blockers and catalysts in the synthesis of polyurethane foams with improved physical properties .
Mechanism of Action
Mode of Action
The compound is involved in the amidation reaction between various esters and 3-(dimethylamino)-1-propylamine . The amidation process is traditionally carried out in the presence of basic catalysts such as alkaline hydroxides and methylates . This reaction can also be catalyzed by super-basic catalysts, metals and metal–organic compounds, derivatives of organic acids, salts (especially metal chlorides), and enzymes .
Pharmacokinetics
The compound is known to be soluble in water and many organic solvents , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[3-(dimethylamino)propyl]acetamide. For instance, the compound is known to be stable under mild conditions . It should be stored at temperatures between 2-8°C, protected from light . These factors can significantly influence the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
N-[3-(dimethylamino)propyl]acetamide has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used in the synthesis of poly(N-[3-(dimethylamino)propyl] methacrylamide) hydrogels . The interactions of this compound with these biomolecules are complex and multifaceted, involving various enzymes and proteins .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins . Its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(10)8-5-4-6-9(2)3/h4-6H2,1-3H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLICMMXIJECIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325152 | |
Record name | N-[3-(dimethylamino)propyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-19-1 | |
Record name | 3197-19-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[3-(dimethylamino)propyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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